REACTION_CXSMILES
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[CH2:1]=[C:2]([CH3:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([Cl:13])[C:6]=1[Cl:14])=[O:4]>S(=O)(=O)(O)O>[CH3:1][CH:2]1[CH2:15][C:10]2[C:5](=[C:6]([Cl:14])[C:7]([Cl:13])=[C:8]([O:11][CH3:12])[CH:9]=2)[C:3]1=[O:4]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C=C(C(=O)C1=C(C(=C(C=C1)OC)Cl)Cl)C
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Name
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ice water
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Quantity
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500 mL
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The 2-methyl-5-methoxy-6,7-dichloro-1-indanone (VI) which separate (40 mg.) melts at 129°C.
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Type
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CUSTOM
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Details
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after recrystallization from methylcyclohexane
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Reaction Time |
24 h |
Name
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|
Type
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Smiles
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CC1C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |